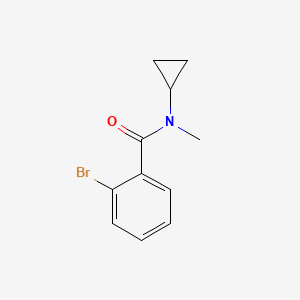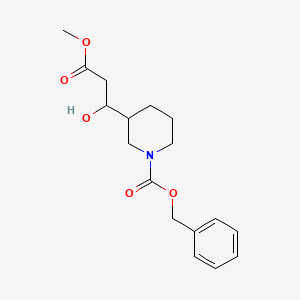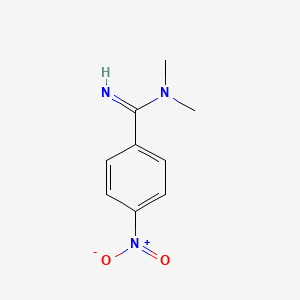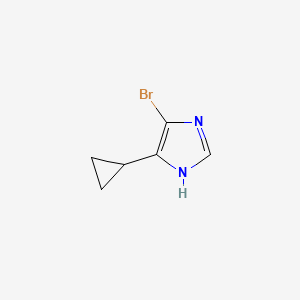![molecular formula C9H7ClN2O B13967850 1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13967850.png)
1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone is a compound belonging to the benzimidazole family, characterized by the presence of a chlorine atom at the 6th position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloro-1H-benzo[d]imidazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The compound can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted benzimidazoles
- Carboxylic acids
- Alcohols
- Schiff bases
- Hydrazones
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit enzymes such as topoisomerases, leading to DNA damage and apoptosis in cancer cells. The chlorine atom and ethanone group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
6-chloro-1H-benzo[d]imidazole: Lacks the ethanone group but shares the chlorine substitution.
1-(6-bromo-1H-benzo[d]imidazol-1-yl)ethanone: Similar structure with a bromine atom instead of chlorine.
1-(6-chloro-1H-benzo[d]imidazol-1-yl)propanone: Similar structure with a propanone group instead of ethanone.
Uniqueness: 1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions. Additionally, the ethanone group provides a site for further functionalization, expanding its utility in synthetic chemistry .
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
1-(6-chlorobenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-5-11-8-3-2-7(10)4-9(8)12/h2-5H,1H3 |
InChI Key |
LACXZIQTVGNKBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=NC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Benzenesulfonyl)-1H-indol-2-yl]-3-methylbut-2-en-1-one](/img/structure/B13967770.png)

![Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13967790.png)






![N-[(2-amino-5-chloropyrimidin-4-yl)-[7-[4-(2-hydroxypropan-2-yl)pyridin-2-yl]-1-benzothiophen-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13967823.png)
![2-Benzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13967831.png)



